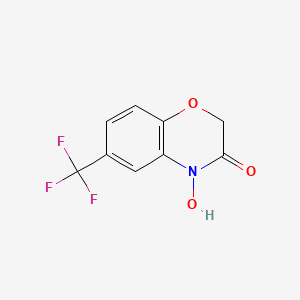

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

CAS No. |

921611-67-8 |

|---|---|

Molecular Formula |

C9H6F3NO3 |

Molecular Weight |

233.14 g/mol |

IUPAC Name |

4-hydroxy-6-(trifluoromethyl)-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-2-7-6(3-5)13(15)8(14)4-16-7/h1-3,15H,4H2 |

InChI Key |

LSDGCUUISKDZKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Method A: Palladium-Catalyzed Reaction

This method employs palladium as a catalyst in the presence of sodium borohydride and involves several steps:

Step 1 : A solution of 12 mL of a 50% 1,4-dioxane in water is prepared.

Step 2 : Add 10% palladium on carbon (2.5 mg/mL) and sodium borohydride (25 mg/mL) to the solution with stirring.

Step 3 : Gradually add the compound of structural type B (20.25 mg/mL) to this solution, prepared with minimal pure 1,4-dioxane.

Step 4 : After two hours of reaction, remove the catalyst by vacuum filtration, then adjust the pH to 4 using a 0.1 N hydrochloric acid solution.

Step 5 : Extract the resulting solution with ethyl acetate in three portions of equivalent volume.

Step 6 : Treat the combined organic phases with anhydrous sodium sulfate, filter, and evaporate under reduced pressure.

Step 7 : Purify the crude product using silica gel column chromatography with hexane and ethyl acetate as elution solvents to obtain the desired compound.

Method B: Reaction with Ethynyl Compounds

This method utilizes ethynyl compounds and coupling reactions:

Step 1 : Start with 6-amino-2H-benzo[b]oxazin-3(4H)-one as a raw material.

Step 2 : React this compound with 3-ethynylbenzoic acid in the presence of HATU (a coupling reagent) and DIPEA (a base).

Step 3 : Stir under nitrogen atmosphere for approximately 24 hours at room temperature.

Step 4 : Extract the mixture with dichloromethane and wash with saturated sodium chloride solution until neutral.

Step 5 : Concentrate under vacuum to yield a viscous liquid which can be precipitated by adding methanol under ultrasonic agitation.

Method C: Fluorination and Nitration Steps

This method involves multiple steps including fluorination and nitration:

Step 1 : Begin with m-difluorobenzene as a starting material to synthesize various derivatives through nitration followed by reduction processes using iron powder in glacial acetic acid.

Step 2 : The resulting nitro compounds are then reduced using palladium on carbon under hydrogen flow conditions to yield amino derivatives.

Step 3 : Further reactions involving acetic anhydride or other anhydrides can be performed to introduce additional functional groups such as trifluoromethyl groups.

The effectiveness of these methods can be analyzed based on yield, purity, and scalability. The following table summarizes key metrics for each preparation method:

| Method | Yield (%) | Purity (%) | Key Reagents | Time Required |

|---|---|---|---|---|

| Method A | ~75 | >95 | Palladium on carbon, NaBH4 | ~2 hours |

| Method B | ~80 | >90 | HATU, DIPEA | ~24 hours |

| Method C | Variable | >85 | Iron powder, glacial acetic acid | Several days |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

Reduction: The benzoxazine ring can be reduced under specific conditions to yield a dihydro derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include ketone derivatives, dihydrobenzoxazine derivatives, and various substituted benzoxazine compounds.

Scientific Research Applications

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides, and in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Findings and Analysis

Substituent Effects on Bioactivity The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to derivatives with polar groups like -NH₂ (logP ~1.2 in 6-amino-4-ethyl analog) . This improves membrane permeability, a critical factor for antimicrobial agents . In contrast, pyrazole-substituted derivatives (e.g., compound 14n) exhibit high mineralocorticoid receptor (MR) antagonism due to optimized steric and electronic interactions with the receptor’s hydrophobic pocket .

Synthetic Accessibility

- The introduction of -CF₃ typically requires specialized reagents (e.g., trifluoromethylating agents), whereas methyl or methoxy groups (as in ) are introduced via simpler acylations or alkylations .

- Nitro-substituted analogs (e.g., 6-nitro-4H-benzo[1,4]oxazin-3-one) are synthesized via nitration, but their strong electron-withdrawing nature complicates further functionalization .

Biological Performance Propanolamine-containing derivatives () show broad-spectrum antimicrobial activity, likely due to their ability to disrupt microbial membranes. The target compound’s -CF₃ group may offer similar advantages but with greater metabolic stability . Antihypertensive derivatives (e.g., compound 14n) highlight the importance of bulky substituents (e.g., pyrazole rings) for selective MR binding, a feature absent in the target compound .

Table 2: Comparative Pharmacological Data

Biological Activity

4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of a hydroxy group and a trifluoromethyl group significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 233.14 g/mol. Its structure includes a benzoxazine core, which is pivotal for its biological activity. The trifluoromethyl group enhances lipophilicity, while the hydroxy group can form hydrogen bonds with biological macromolecules, thus influencing binding affinity and specificity.

| Property | Value |

|---|---|

| CAS No. | 921611-67-8 |

| IUPAC Name | 4-hydroxy-6-(trifluoromethyl)-1,4-benzoxazin-3-one |

| Molecular Weight | 233.14 g/mol |

| InChI Key | LSDGCUUISKDZKC-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group facilitates hydrogen bonding, while the trifluoromethyl group enhances hydrophobic interactions, leading to increased binding affinity. These interactions can modulate enzyme activity and influence various biological pathways.

Interaction with Biological Targets

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance, studies have shown that derivatives of benzoxazinones can activate the Nrf2-HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .

Biological Activities

The compound exhibits several notable biological activities:

-

Anti-inflammatory Activity :

- Compounds derived from 2H-1,4-benzoxazin-3(4H)-one have demonstrated significant anti-inflammatory effects in microglial cells by reducing LPS-induced NO production and downregulating pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) without significant cytotoxicity .

- Activation of the Nrf2-HO-1 signaling pathway was noted as a key mechanism for these anti-inflammatory effects.

- Antioxidant Properties :

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological activity of benzoxazine derivatives:

- Study on Anti-inflammatory Mechanisms : A recent investigation into 2H-1,4-benzoxazin-3(4H)-one derivatives revealed that compounds e2, e16, and e20 significantly activated the Nrf2 pathway and reduced inflammation markers in LPS-stimulated BV-2 microglial cells . This study highlights the potential for developing new anti-inflammatory therapies based on these derivatives.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one?

The synthesis typically involves functionalizing the benzoxazinone core at the 6-position. A general approach includes cyclization of substituted 2-aminophenol derivatives with trifluoromethyl-containing carbonyl compounds. For example, Shridhar et al. (1982) described cyclocondensation of o-aminophenols with β-keto esters or acids under acidic conditions . Recent methods by Rao et al. (2022) introduced microwave-assisted synthesis to enhance yield and reduce reaction time for benzoxazinone derivatives . Key steps include protecting the hydroxyl group, introducing the trifluoromethyl group via nucleophilic substitution, and deprotection.

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on - and -NMR to identify the hydroxyl proton (δ 10–12 ppm) and trifluoromethyl carbon (δ 120–125 ppm, ) . X-ray crystallography (e.g., as in Zhuang & Xie, 2008 for a chloro-analogue) resolves stereochemical ambiguities, while FT-IR confirms lactam C=O stretching (1650–1700 cm) . Mass spectrometry (EI or ESI) verifies molecular weight (e.g., m/z 247.04 for [M+H]) .

Q. What are the primary degradation pathways under environmental or experimental conditions?

Benzoxazinones degrade via hydrolysis, photolysis, or microbial action. The hydroxyl group at C-4 undergoes acid-catalyzed ring-opening to form malonamic acid derivatives, while the trifluoromethyl group enhances stability against oxidation . In soil, degradation products like 6-(trifluoromethyl)aminophenol may persist, requiring HPLC-MS/MS for tracking .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl at C-6) influence phytotoxicity and selectivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF) at C-6 enhance phytotoxicity by increasing dipole moment (μ) and reducing molecular volume (V), improving membrane permeability . For instance, 6-trifluoromethyl derivatives inhibit root elongation in Avena fatua (IC = 12 μM) but are less active against crops like wheat, suggesting selectivity . Computational QSAR models correlate substituent electronegativity with bioactivity .

Q. What experimental designs address bioactivity contradictions across plant models?

Discrepancies in phytotoxicity data (e.g., varying IC values) arise from differences in assay conditions (pH, light exposure) or plant species. Standardized protocols include:

Q. What mechanistic insights exist for its anti-inflammatory or antitumor activity?

In microglial cells, benzoxazinone derivatives suppress LPS-induced NO production by activating the Nrf2-HO-1 pathway, reducing ROS (e.g., compound e16 in Hou et al., 2025) . For antitumor activity, the trifluoromethyl group may enhance binding to kinase targets (e.g., via hydrophobic interactions), as seen in cappamensin A analogues . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to Keap1-Nrf2 interfaces .

Q. How do analytical methods resolve quantification challenges in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves quantification in plant extracts (LOQ = 0.1 μg/mL) . For soil or biological samples, UPLC-QTOF-MS provides higher sensitivity (LOQ = 0.01 ng/mL) . Internal standards (e.g., deuterated DIBOA) correct matrix effects .

Q. What ecological risks are associated with its persistence in agroecosystems?

While the trifluoromethyl group slows degradation, its metabolites (e.g., 6-trifluoromethylphenoxazinone) exhibit lower toxicity to non-target organisms like earthworms (EC > 100 mg/kg) . Field studies recommend application rates < 5 kg/ha to minimize leaching risks .

Methodological Challenges

Q. How to optimize synthetic yields while minimizing byproducts?

Key strategies:

Q. What molecular modeling approaches predict interactions with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., lactam oxygen for hydrogen bonding) . Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.